molecular formula C16H19ClN2 B1670334 Dexchlorpheniramine CAS No. 25523-97-1

Dexchlorpheniramine

Cat. No.: B1670334
CAS No.: 25523-97-1
M. Wt: 274.79 g/mol
InChI Key: SOYKEARSMXGVTM-HNNXBMFYSA-N
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Description

Dexchlorpheniramine is an antihistamine with anticholinergic properties used to treat allergic conditions such as hay fever or urticaria. It is the pharmacologically active dextrorotatory isomer of chlorpheniramine . This compound came into medical use in 1959 and was patented in 1962 .

Mechanism of Action

Target of Action

Dexchlorpheniramine primarily targets H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These receptors are involved in allergic reactions and are activated by histamine, a compound released by the body during an allergic response .

Mode of Action

This compound acts as a competitive antagonist at H1-receptor sites . It competes with histamine for these receptor sites, effectively blocking histamine from binding and activating the receptors . This action disrupts histamine signaling, preventing the typical symptoms of an allergic reaction .

Biochemical Pathways

In allergic reactions, an allergen binds to IgE antibodies on mast cells and basophils. This triggers a series of events that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . Histamine can react with local or widespread tissues through histamine receptors, causing symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . By blocking H1-receptors, this compound interrupts this pathway and alleviates these symptoms .

Pharmacokinetics

This compound is well absorbed following oral administration, but only 25–45% of a single oral dose reaches the systemic circulation as unchanged drug . The time to peak concentration is approximately 3 hours, and the elimination half-life is between 20 to 30 hours . This means that the drug has a relatively long duration of action, allowing for less frequent dosing .

Result of Action

The molecular and cellular effects of this compound’s action result in the alleviation of allergic symptoms. By blocking H1-receptors, this compound prevents histamine from causing symptoms such as itching, vasodilation, hypotension, flushing, headache, tachycardia, and bronchoconstriction . This results in effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Biochemical Analysis

Biochemical Properties

Dexchlorpheniramine is an antagonist of the histamine H1 receptor . It competes with histamine for cell receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . A study found that this compound had a Ki value of 20 to 30 μM for the muscarinic acetylcholine receptors using rat brain tissue .

Cellular Effects

This compound disrupts histamine signaling by competing with histamine for cell receptor sites on effector cells . It provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .

Molecular Mechanism

This compound exerts its effects at the molecular level by competing with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This competition disrupts histamine signaling, thereby alleviating the symptoms of allergic reactions .

Temporal Effects in Laboratory Settings

The half-life elimination is between 20 to 30 hours , indicating its stability in the body over time.

Dosage Effects in Animal Models

While specific studies on dosage effects of this compound in animal models are limited, general guidelines for antihistamine dosages in animals suggest careful dosage based on weight . Overdose can lead to symptoms such as extreme sleepiness, confusion, weakness, ringing in the ears, blurred vision, large pupils, dry mouth, flushing, fever, shaking, insomnia, hallucinations, and possibly seizures .

Metabolic Pathways

This compound undergoes hepatic metabolism. The major metabolism is by CYP 2D6 and minor metabolism by 3A4, 2C11, and 2B1 .

Transport and Distribution

Given its ability to compete with histamine for receptor sites on various cells, it can be inferred that it is distributed across various tissues where these receptors are present .

Subcellular Localization

The subcellular localization of this compound is not explicitly documented. Given its mechanism of action, it is likely that it localizes to areas where histamine H1 receptors are present, which includes the cell membrane of effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

Chemical Reactions Analysis

Dexchlorpheniramine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different metabolites.

    Reduction: Reduction reactions can modify its structure, potentially altering its pharmacological properties.

    Substitution: Substitution reactions, particularly involving the chlorine atom, can lead to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYKEARSMXGVTM-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113-92-8 (unspecified maleate [1:1]), 56343-98-7 (mono-hydrochloride)
Record name Dexchlorpheniramine [INN:BAN]
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DSSTOX Substance ID

DTXSID50180225
Record name Dexchlorpheniramine
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Molecular Weight

274.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

142 °C @ 1.0 mm Hg /Racemate/
Record name DEXCHLORPHENIRAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3054
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

WHITE CRYSTALLINE POWDER; ODORLESS; 1 G SOL IN 4 ML WATER; SOL IN ALC, CHLOROFORM; SLIGHTLY SOL IN BENZENE, ETHER /MALEATE/
Record name DEXCHLORPHENIRAMINE
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Mechanism of Action

Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/, DEXCHLORPHENIRAMINE MALEATE ANTAGONIZES MANY OF CHARACTERISTIC EFFECTS OF HISTAMINE., WHEN TESTED IN DOGS, ANTIHISTAMINIC POTENCY OF DEXTRO ISOMER WAS 100 TIMES GREATER THAN THAT OF LEVO ISOMER, & 2.5 TIMES GREATER THAN RACEMIC FORM. ON CIRCUS-MOVEMENT ATRIAL FLUTTER, LEVO FORM WAS 1.4 & 2.3 TIMES THAT OF RACEMIC & DEXTRO CMPD., H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/, For more Mechanism of Action (Complete) data for DEXCHLORPHENIRAMINE (7 total), please visit the HSDB record page.
Record name DEXCHLORPHENIRAMINE
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Color/Form

OILY LIQUID

CAS No.

25523-97-1
Record name (+)-Chlorpheniramine
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Record name Dexchlorpheniramine [INN:BAN]
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Record name Dexchlorpheniramine
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Record name Dexchlorpheniramine
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Record name Dexchlorpheniramine
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Record name DEXCHLORPHENIRAMINE
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Melting Point

CRYSTALS FROM ETHYL ACETATE; MP: 113-115 °C; SPECIFIC OPTICAL ROTATION (DIMETHYLFORMAMIDE): +44.3 DEG @ 25 °C/D, PH OF 1% SOLN 4-5 /D-FORM, MALEATE/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of dexchlorpheniramine?

A1: this compound maleate functions as a first-generation H1 histamine antagonist. It competitively blocks H1 receptors, thus preventing histamine from binding and exerting its effects on bronchial smooth muscle, capillaries, and gastrointestinal (GI) smooth muscle [].

Q2: How does this compound impact allergic reactions?

A2: By blocking H1 receptors, this compound prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and GI smooth muscle spasms. This action helps alleviate symptoms associated with allergies, such as sneezing, runny nose, and itching [].

Q3: What is the molecular formula and weight of this compound maleate?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound maleate.

Q4: Is there spectroscopic data available for this compound in these research articles?

A4: While the research papers discuss using spectroscopic methods like UV spectrophotometry and LC-MS/MS for analysis, they do not provide detailed spectroscopic data for this compound [, , , ].

Q5: What is known about the stability of this compound under various conditions?

A5: One study explored the stability of this compound maleate in orally dissolving films (ODFs) using Kollicoat Protect as the film-forming material. The research revealed that the ODFs remained stable under both long-term and accelerated conditions when packed in prototype packaging [].

Q6: Are there specific formulation strategies mentioned to enhance this compound's stability, solubility, or bioavailability?

A6: Research indicates that formulating this compound maleate into an oral floating drug delivery system using HPMC and Carbopol 934P can prolong drug release for at least 16 hours, potentially improving bioavailability and patient compliance [].

Q7: What are the pharmacokinetic parameters of this compound?

A7: A study examining the pharmacokinetics of this compound maleate oral solution in healthy volunteers found that its elimination half-life (t1/2) ranged from 19.66 to 20.49 hours. The area under the curve (AUC0-t) demonstrated a linear correlation with dosage, suggesting linear pharmacokinetics within the tested dosage range [].

Q8: What are the known adverse effects associated with this compound?

A8: A common adverse effect associated with this compound is drowsiness, particularly with first-generation formulations. This effect was more pronounced compared to newer antihistamines like terfenadine [, , ].

Q9: Are there any reported cases of hypersensitivity reactions to this compound?

A9: Yes, a case report described a patient experiencing an anaphylactic reaction after intravenous administration of this compound, highlighting the potential for hypersensitivity reactions to this drug []. Another case report mentioned a potential cross-reaction between ranitidine and this compound, although further investigation is needed to confirm this interaction [].

Q10: Which analytical techniques have been employed to quantify this compound in biological samples?

A10: Researchers have used techniques like HPLC-ESI-MS/MS and UHPLC-MS/MS to quantify this compound in human plasma [, ]. These methods provide high sensitivity and selectivity for accurate drug level measurements.

Q11: Are there any validated analytical methods for analyzing this compound in pharmaceutical formulations?

A11: A validated HPLC method was developed for the simultaneous determination of betamethasone, this compound maleate, and sodium benzoate in pharmaceutical syrups. This method utilized a C18 column and UV-Vis detection for accurate quantification of the three components [].

Q12: Does this compound interact with alcohol?

A12: Combining this compound with alcohol can have synergistic effects, leading to enhanced impairment in some psychomotor tests. Additionally, the recovery from the effects of this combination might be delayed compared to either substance alone [].

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